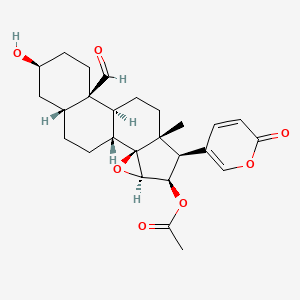

19-Oxocinobufagin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3/t16-,17+,18+,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUGXBQKMCOIBP-CDIOGTMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C=O)C)C6=COC(=O)C=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C=O)C)C6=COC(=O)C=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of 19-Oxocinobufagin in Bufo Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 19-Oxocinobufagin, a potent cardiotonic steroid found in the venom of Bufo species. Drawing from available scientific literature, this document outlines the proposed enzymatic steps, key intermediates, and regulatory aspects of this complex pathway. While significant progress has been made in elucidating the general biosynthesis of bufadienolides, the specific sequence leading to this compound is an area of ongoing research. This guide summarizes the established knowledge, highlights the critical role of cytochrome P450 enzymes, and presents available quantitative data and generalized experimental protocols to aid researchers in this field.

Introduction

Bufadienolides, including this compound, are a class of C24 steroids characterized by a six-membered lactone ring at the C-17 position.[1] These compounds are primarily found in the venom secreted by the parotoid glands of toads belonging to the Bufo genus and have been a subject of interest for their potent cardiotonic and potential anticancer activities.[2] The biosynthesis of these complex natural products originates from cholesterol and involves a series of enzymatic modifications, primarily oxidation and hydroxylation reactions.[3][4][5] Understanding the intricate biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ubiquitous precursor, cholesterol. The proposed pathway involves the concerted action of several key enzymes, most notably from the cytochrome P450 (CYP) superfamily.

Initial Steps: From Cholesterol to Pregnenolone

The biosynthesis is initiated by the conversion of cholesterol to pregnenolone. This critical step is catalyzed by a cholesterol side-chain cleavage enzyme, a member of the cytochrome P450 family, likely CYP11A1.[3] This reaction involves two hydroxylation steps at the C20 and C22 positions of the cholesterol side chain, followed by the cleavage of the bond between these two carbons.[3]

Core Steroid Modifications

Following the formation of pregnenolone, the steroid nucleus undergoes a series of modifications. These reactions are catalyzed by a suite of enzymes, including 3β-hydroxysteroid dehydrogenase (3β-HSD) and 5β-reductase, which are known to be involved in bufadienolide biosynthesis.[3] These enzymes are responsible for altering the stereochemistry and oxidation state of the steroid core, leading to the characteristic structure of bufadienolides.

The Crucial Role of Cytochrome P450 Enzymes in Hydroxylation

The diversification of the bufadienolide scaffold is largely attributed to the activity of various cytochrome P450 enzymes that catalyze site-specific hydroxylations. For the formation of this compound, a key hydroxylation occurs at the C-19 position of a bufadienolide precursor, such as bufalin. Research has identified CYP46A35 as a candidate enzyme capable of catalyzing the 19-hydroxylation of bufalin.

Final Oxidation Step

The terminal step in the biosynthesis of this compound is the oxidation of the 19-hydroxyl group to a carbonyl group, forming the characteristic "oxo" functionality. While the specific enzyme responsible for this dehydrogenation has not been definitively identified in Bufo species, it is likely catalyzed by a hydroxysteroid dehydrogenase.

Diagram of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from cholesterol in Bufo species.

Quantitative Data

Quantitative analysis of bufadienolides in the venom of Bufo species provides valuable information on the relative abundance of these compounds. The following table summarizes the concentration of cinobufagin, a closely related 19-oxo-bufadienolide, and other major bufadienolides in the venom of different Bufo species. This data can serve as a reference for researchers studying the biosynthetic output of these animals.

| Bufadienolide | Bufo bufo gargarizans (mg/g of dried venom) | Bufo melanostictus (mg/g of dried venom) |

| Cinobufagin | 27.0 ± 2.1 | 45.8 ± 0.7 |

| Bufalin | 11.7 ± 0.4 | 48.5 ± 0.3 |

| Resibufogenin | 20.9 ± 0.4 | 107.3 ± 1.1 |

| Cinobufotalin | 8.4 ± 0.5 | 25.3 ± 0.2 |

Data adapted from a comparative analysis of toad venom. The original study should be consulted for specific experimental details.

Experimental Protocols

This section provides a generalized overview of the experimental methodologies commonly employed in the study of bufadienolide biosynthesis. Researchers should adapt these protocols based on their specific experimental goals and available resources.

Extraction and Isolation of Bufadienolides

Objective: To extract and purify bufadienolides from toad venom for structural elucidation and quantification.

Workflow:

Caption: General workflow for the extraction and isolation of bufadienolides.

Methodology:

-

Extraction: Dried toad venom is powdered and extracted with a suitable organic solvent, such as 80% methanol, using methods like reflux or sonication.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, with ethyl acetate and water, to separate compounds based on their polarity.

-

Chromatography: The organic phase is concentrated and subjected to multiple rounds of chromatography for purification. This typically involves silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC).

-

Analysis: The purified compounds are identified and their structures elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Quantification is typically performed using analytical HPLC with a UV detector.[6]

Enzyme Assays for Biosynthetic Pathway Characterization

Objective: To identify and characterize the enzymes involved in the biosynthesis of this compound.

Workflow:

Caption: General workflow for in vitro enzyme assays.

Methodology:

-

Enzyme Source: The enzyme source can be a crude homogenate of the toad's parotoid gland or a heterologously expressed and purified recombinant enzyme.

-

Incubation: The enzyme is incubated with the putative substrate (e.g., 19-hydroxybufalin) in a suitable buffer system. For cytochrome P450 enzymes, cofactors such as NADPH and a cytochrome P450 reductase are required.

-

Reaction Termination: The reaction is stopped at specific time points by adding a quenching agent like acetonitrile.

-

Product Analysis: The reaction mixture is then analyzed by HPLC or LC-MS to identify and quantify the product (e.g., this compound).

-

Kinetic Analysis: By varying the substrate concentration, key kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) can be determined using Lineweaver-Burk or other kinetic plots.[7][8]

Conclusion and Future Perspectives

The biosynthesis of this compound in Bufo species is a complex and fascinating pathway that is beginning to be unraveled. While the general outline from cholesterol is established, further research is needed to fully identify all the intermediates and the specific enzymes, particularly the terminal oxidase, involved in this pathway. The application of modern transcriptomic and proteomic approaches, combined with heterologous expression and in vitro enzyme characterization, will be instrumental in filling the existing knowledge gaps. A complete understanding of this biosynthetic pathway will not only provide insights into the chemical ecology of toads but also pave the way for the sustainable production of these medicinally important compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Bufadienolides from the Eggs of the Toad Bufo bufo gargarizans and Their Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptome Analysis and Identification of the Cholesterol Side Chain Cleavage Enzyme BbgCYP11A1 From Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of bufadienolides in toads. V. The origin of the cholesterol used by toad parotid glands for biosynthesis of bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of bufadienolides in toads. VI. Experiments with [1,2-3H]cholesterol, [21-14C]coprostanol, and 5 beta-[21-14 C]pregnanolone in the toad Bufo arenarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Profile and Multicomponent Quantitative Analysis for the Quality Evaluation of Toad Venom from Different Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. Pre-steady-state kinetic analysis of the trichodiene synthase reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 19-Oxocinobufagin

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a bufadienolide, a class of cardioactive steroids, isolated from the venom of various toad species, most notably Bufo bufo gargarizans. These compounds have garnered significant interest in the scientific community for their potent biological activities, including cardiotonic and anticancer effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and visualization of its implicated signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data is crucial for its identification, purification, and formulation in research and development settings.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₇ | --INVALID-LINK--[1] |

| Molecular Weight | 456.53 g/mol | --INVALID-LINK--[1] |

| CAS Number | 24512-59-2 | --INVALID-LINK--[1] |

| Physical Description | Powder | --INVALID-LINK--[1] |

| Source | Glandular body of Bufo bufo gargarizans | --INVALID-LINK--[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK--[1] |

| Melting Point | Not explicitly available in the searched literature. |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)

| Proton | Chemical Shift (ppm) Range | Multiplicity |

| H-22 | 7.0 - 7.5 | dd |

| H-23 | 6.0 - 6.5 | d |

| H-21 | 7.8 - 8.2 | d |

| H-3 | 3.5 - 4.5 | m |

| H-16 | 4.0 - 5.0 | m |

| Steroidal Protons | 0.5 - 3.0 | m |

| Methyl Protons | 0.6 - 1.5 | s |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (ppm) Range |

| C-24 (C=O) | 160 - 165 |

| C-20, C-22 | 145 - 155 |

| C-21, C-23 | 110 - 120 |

| C-14 | 80 - 90 |

| C-3 | 70 - 80 |

| C-5 | 70 - 80 |

| C-19 (C=O) | 200 - 210 |

| Other Steroidal Carbons | 10 - 60 |

Mass Spectrometry (MS) Data (Predicted)

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 457.2170 | Protonated molecular ion |

| [M+Na]⁺ | 479.1989 | Sodium adduct |

| [M-H₂O+H]⁺ | 439.2064 | Loss of water |

| [M-C₅H₄O₂+H]⁺ | 359.2166 | Loss of the lactone ring |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation and purification of bufadienolides like this compound from toad venom.

Workflow for Isolation and Purification

Caption: Workflow for isolating this compound.

-

Extraction:

-

Air-dried and powdered toad venom (Chan'su) is extracted exhaustively with a suitable organic solvent such as dichloromethane or 95% ethanol at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract.

-

-

Solvent-Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The fractions are concentrated, and the ethyl acetate fraction, which is typically rich in bufadienolides, is selected for further purification.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The active fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol or hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compound of interest are pooled and further purified by RP-HPLC on a C18 column using a mobile phase gradient of methanol-water or acetonitrile-water to yield pure this compound.

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Workflow for MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

-

Cell Seeding: Cancer cells (e.g., HeLa, A549, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways, such as phosphorylated (activated) forms of STAT3 and AKT.

Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis.

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time. Subsequently, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-STAT3, STAT3, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

This compound and related bufadienolides have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT and STAT3 pathways are prominent targets.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. This compound is hypothesized to inhibit this pathway.

Caption: Inhibition of the PI3K/AKT signaling pathway.

STAT3 Signaling Pathway

The STAT3 pathway is another crucial signaling cascade that promotes cell proliferation and survival and is often constitutively active in cancer cells. This compound is suggested to suppress the activation of STAT3.

Caption: Inhibition of the STAT3 signaling pathway.

Conclusion

This compound is a promising natural product with significant biological potential. This guide provides a foundational understanding of its physicochemical properties and the experimental methodologies required for its investigation. The elucidation of its interactions with key cellular signaling pathways, such as PI3K/AKT and STAT3, is crucial for the development of novel therapeutic strategies. Further research is warranted to fully characterize its pharmacological profile and to obtain detailed experimental spectroscopic data to supplement the information presented herein.

References

The Biological Activities of 19-Oxocinobufagin and Related Bufadienolides: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the biological activities of 19-Oxocinobufagin and other structurally related bufadienolides. Bufadienolides, a class of C-24 steroids, are potent cardioactive compounds that have garnered significant interest for their diverse pharmacological properties, particularly their anticancer effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action, with a focus on apoptosis induction, cell cycle arrest, and modulation of key signaling pathways. The information presented herein is curated from peer-reviewed scientific literature to facilitate further investigation and development of bufadienolides as potential therapeutic agents.

Introduction

Bufadienolides are a group of naturally occurring cardioactive steroids characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus.[1][2] These compounds are found in various plant and animal sources, most notably in the venom of toads from the Bufo genus.[1][2] For centuries, traditional Chinese medicine has utilized toad venom, known as 'Chan'su', for its therapeutic properties.[2] Modern research has identified bufadienolides as the primary active constituents responsible for the diverse biological effects of these traditional remedies, including cardiotonic, anesthetic, and anti-inflammatory activities.[3]

In recent years, the potent anticancer activities of bufadienolides have become a major focus of pharmacological research.[4][5][6] Numerous studies have demonstrated that these compounds exhibit significant cytotoxicity against a wide range of cancer cell lines, often with IC50 values in the nanomolar range.[2] The primary mechanisms underlying their antitumor effects include the induction of apoptosis, cell cycle arrest, and the modulation of critical cellular signaling pathways.[1][5] This guide will focus on the biological activities of bufadienolides, with a particular emphasis on this compound, a representative member of this class.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of this compound and other bufadienolides have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cellular proliferation. The following tables summarize the reported IC50 values for this compound and other relevant bufadienolides.

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| This compound | HepG2 | Hepatocellular Carcinoma | 72 | 0.85 ± 0.07 | [1] |

| A549 | Lung Adenocarcinoma | 72 | 1.23 ± 0.11 | [1] | |

| HeLa | Cervical Cancer | 72 | 1.56 ± 0.15 | [1] | |

| Bufalin | HepG2 | Hepatocellular Carcinoma | 72 | 0.12 ± 0.01 | [7] |

| PC-3 | Prostate Cancer | 48 | ~0.1 | [2] | |

| Cinobufagin | HepG2 | Hepatocellular Carcinoma | 72 | 0.17 ± 0.02 | [7] |

| HCT116 | Colorectal Carcinoma | 48 | 0.7821 | [8] | |

| SW480 | Colorectal Adenocarcinoma | 48 | 0.1822 | [8] | |

| A375 | Malignant Melanoma | 48 | ~0.1 | [9] | |

| Arenobufagin | PC-3 | Prostate Cancer | 48 | < 0.02 | [2] |

| DU145 | Prostate Cancer | 48 | < 0.02 | [2] |

Table 1: Cytotoxicity of this compound and Other Bufadienolides against Various Cancer Cell Lines.

Core Biological Activities and Mechanisms of Action

The anticancer effects of bufadienolides like this compound are attributed to their ability to modulate multiple cellular processes, leading to the inhibition of cancer cell growth and proliferation. The primary mechanisms of action are detailed below.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[10] Bufadienolides are potent inducers of apoptosis in cancer cells.[3][7]

-

Mitochondrial (Intrinsic) Pathway: This pathway is a major mechanism through which bufadienolides induce apoptosis.[3] They can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[3] This disrupts the mitochondrial membrane potential (ΔΨm), resulting in the release of cytochrome c into the cytoplasm.[3] Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[3]

-

Death Receptor (Extrinsic) Pathway: Some bufadienolides can also activate the extrinsic apoptotic pathway by upregulating the expression of death receptors such as Fas.[3] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.[3]

Caption: Intrinsic pathway of apoptosis induced by bufadienolides.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to a dysregulated cell cycle. Bufadienolides have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[5][9]

-

G2/M Phase Arrest: Several studies have reported that bufadienolides, such as cinobufagin, can induce cell cycle arrest at the G2/M phase.[9][11] This is often associated with the modulation of key cell cycle regulatory proteins, including the downregulation of cyclin B1 and Cdc2, and the upregulation of p21 and Wee1.[5]

-

S Phase Arrest: In some cancer cell lines, bufadienolides can also induce S phase arrest.[3] This is typically mediated by the downregulation of proteins required for DNA replication, such as CDK2 and cyclin E.[3]

Caption: Cell cycle arrest mechanisms of bufadienolides.

Inhibition of Na+/K+-ATPase

A primary molecular target of bufadienolides is the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[4] Inhibition of this pump disrupts the electrochemical gradient, leading to an increase in intracellular Ca2+ concentration. This can trigger a cascade of downstream signaling events that contribute to the anticancer effects of bufadienolides.[3]

Modulation of Signaling Pathways

Bufadienolides exert their biological effects by modulating several key signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[12] Bufadienolides have been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway and promoting apoptosis.[13][14]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[15][16] Bufadienolides can modulate the activity of different MAPK subfamilies, such as ERK, JNK, and p38, to induce anticancer effects.[10]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[17] Constitutive activation of NF-κB is common in many cancers and promotes tumor progression. Bufadienolides have been reported to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and anticancer properties.[18]

Caption: Key signaling pathways modulated by bufadienolides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of bufadienolide bioactivities. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other bufadienolides) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for investigating bufadienolide bioactivities.

Conclusion and Future Directions

This compound and related bufadienolides represent a promising class of natural products with potent anticancer activities. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways highlights their potential for the development of novel cancer therapeutics. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

Future research should focus on a more detailed elucidation of the specific molecular targets of this compound and its analogues. Further investigation into their in vivo efficacy and safety profiles is crucial for their translation into clinical applications. Additionally, structure-activity relationship studies will be instrumental in designing and synthesizing novel bufadienolide derivatives with improved therapeutic indices. The development of advanced drug delivery systems could also help to overcome challenges such as poor solubility and potential cardiotoxicity, ultimately paving the way for the clinical use of these potent natural compounds in cancer therapy.

References

- 1. Bufadienolides with cytotoxic activity from the skins of Bufo bufo gargarizans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bufadienolides from the Eggs of the Toad Bufo bufo gargarizans and Their Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. Na+/K+ ATPase Activity Assay Kit (Colorimetric) (NBP3-25857): Novus Biologicals [novusbio.com]

- 13. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of 19-Oxocinobufagin In Vivo: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of bufadienolides, with a specific focus on cinobufagin as a representative compound. Due to a lack of available scientific literature on the pharmacokinetics and metabolism of 19-Oxocinobufagin, this document utilizes data from studies on the closely related compound, cinobufagin, to infer its likely properties. Researchers should interpret this information with the understanding that it serves as a surrogate model.

Introduction

Pharmacokinetics

The pharmacokinetic profile of cinobufagin has been investigated in rats, revealing rapid absorption and extensive metabolism. The following tables summarize the key pharmacokinetic parameters of cinobufagin in rat plasma.

Table 1: Pharmacokinetic Parameters of Cinobufagin in Rat Plasma

| Parameter | Value (Mean ± SD) |

| Tmax (h) | 0.083 ± 0 |

| Cmax (ng/mL) | 897.95 ± 237.35 (for the main metabolite, desacetylcinobufagin) |

Data obtained from a study on cinobufagin in rats.[2]

Metabolism

The in vivo metabolism of cinobufagin is characterized by several key biotransformation pathways, primarily occurring in the liver. The major metabolic reactions include deacetylation and hydroxylation.

Identified Metabolites

Numerous metabolites of cinobufagin have been identified in the urine and bile of rats. These metabolites provide a roadmap for the likely biotransformation products of this compound.

Table 2: Identified Metabolites of Cinobufagin in Rat Urine

| Metabolite ID | Metabolite Name |

| M-1 | desacetylcinobufagin |

| M-2 | 3-oxo-desacetylcinobufagin |

| M-3 | 3-oxo-cinobufagin |

| M-4 | 3-epi-desacetylcinobufagin |

| M-5 | 3-epi-12β-hydroxyl desacetylcinobufagin |

| M-6 | 5β-hydroxyl cinobufagin |

| M-7 | 5β-hydroxyl desacetylcinobufagin |

| M-8 | 12β-hydroxyl cinobufagin |

| M-9 | 1β,12β-dihydroxyl cinobufagin |

| M-10 | 12β-hydroxyl desacetylcinobufagin |

| M-11 | 1β,12β-dihydroxyl desacetylcinobufagin |

Metabolites were identified after a single oral dose of 25 mg/kg of cinobufagin in rats.[3]

Table 3: Identified Metabolites of Cinobufagin in Rat Bile

| Metabolite Name |

| desacetylcinobufagin |

| 3-keto-desacetylcinobufagin |

| 3-epi-desacetylcinobufagin |

| 5beta-hydroxy-3-epi-desacetylcinobufagin |

| 1alpha-hydroxy-3-epi-desacetylcinobufagin |

| 12beta-hydroxy-3-epi-desacetylcinobufagin |

| 1beta-hydroxy-3-epi-desacetylcinobufagin |

| 1alpha,5alpha-dihydroxy-3-epi-desacetylcino-bufagin |

| 2alpha, 5beta-dihydroxy-3-epi-desacetylcinobufagin |

Metabolites were identified in the bile of rats.[4]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and metabolism studies of cinobufagin, which can be adapted for future investigations of this compound.

Animal Studies

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic and metabolism studies of bufadienolides.[3][4]

Drug Administration: For oral administration studies, cinobufagin is typically administered as a single dose (e.g., 25 mg/kg) via oral gavage.[3]

Sample Collection:

-

Urine: Urine samples are collected over a specified period (e.g., 0-72 hours) and stored frozen until analysis.[3]

-

Bile: For biliary excretion studies, the bile duct is cannulated, and bile is collected at timed intervals.[4]

-

Plasma: Blood samples are collected from the tail vein or via cardiac puncture at various time points into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or lower.[2]

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of the parent compound and its metabolites in biological matrices.[2]

Sample Preparation:

-

Plasma: Protein precipitation is a common method for plasma sample preparation. An internal standard is added, followed by a precipitating agent (e.g., acetonitrile or methanol). After vortexing and centrifugation, the supernatant is collected for analysis.[2]

-

Urine and Bile: Samples are typically diluted and centrifuged before injection into the LC-MS/MS system.[3][4]

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., ACQUITY BEH C18, 2.1 mm × 50 mm, 1.7 μm) is suitable for separation.[2]

-

Mobile Phase: A gradient elution with a mixture of water (containing a modifier like 0.05% formic acid) and an organic solvent (e.g., acetonitrile) is used.[2]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[2]

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[2]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[2]

Table 4: Exemplary MRM Transitions for Cinobufagin and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cinobufagin | 443.5 | 365.3 |

| 3-epi-cinobufagin | 443.2 | 365.2 |

| desacetylcinobufagin | 401.2 | 265.2 |

| hydroxyl-desacetylcinobufagin | 417.2 | 363.2 |

These transitions are examples from a study on cinobufagin and would need to be optimized for this compound.[2]

Visualizations

The following diagrams illustrate the experimental workflow for pharmacokinetic studies and the proposed metabolic pathways of cinobufagin.

References

- 1. This compound | CAS:24512-59-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. Simultaneous determination of cinobufagin and its five metabolites in rat plasma by LC-MS/MS for characterization of metabolic profiles and pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Toxicological Profile and Side Effects of 19-Oxocinobufagin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids, isolated from the venom of toads, commonly known as Chan' Su. This traditional Chinese medicine has been utilized for centuries for its purported therapeutic effects. Modern research has begun to elucidate the pharmacological activities of its constituent compounds, including this compound, with a particular focus on their potential as anti-cancer agents. This technical guide provides a comprehensive overview of the current understanding of the toxicological profile and side effects of this compound, drawing upon data from closely related bufadienolides where direct data for this compound is limited. The information presented herein is intended to support further research and drug development efforts.

Toxicological Data Summary

Quantitative toxicological data for this compound is not extensively available in the public domain. Therefore, the following tables summarize the cytotoxic activities of the closely related and well-studied bufadienolides, cinobufagin and bufalin, to provide an expected range of potency for this compound.

Table 1: In Vitro Cytotoxicity of Related Bufadienolides (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| Cinobufagin | A549 | Lung Cancer | 2.3 - 6.7 | Not Specified |

| Cinobufagin | NCI-H460 | Lung Cancer | 2.3 - 6.7 | Not Specified |

| Cinobufagin | H1299 | Lung Cancer | 2.3 - 6.7 | Not Specified |

| Cinobufagin | Sk-mes-1 | Lung Cancer | 2.3 - 6.7 | Not Specified |

| Cinobufagin | Calu-3 | Lung Cancer | 2.3 - 6.7 | Not Specified |

| Bufalin | HepG2 | Hepatocellular Carcinoma | Approx. 0.1 | 48 |

| Cinobufagin | HepG2 | Hepatocellular Carcinoma | Approx. 0.5 | 48 |

Table 2: In Vivo Acute Toxicity of Related Bufadienolides (LD50 Values)

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |

| Bufalin | Mouse | Intravenous | 0.113 |

| Bufalin | Mouse | Intraperitoneal | 0.35 |

| Cinobufagin | Mouse | Intravenous | 0.23 |

Note: The LD50 values can vary depending on the specific strain, age, and sex of the animal model, as well as the vehicle used for administration.

Mechanisms of Toxicity and Side Effects

The primary mechanism of action for bufadienolides, including likely for this compound, is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. This disruption of ion homeostasis is believed to be a key contributor to both the therapeutic and toxic effects of these compounds.

Common side effects associated with cardiotonic steroids, and therefore potentially with this compound, are primarily related to their effects on the cardiovascular and central nervous systems. These can include:

-

Cardiovascular: Arrhythmias, bradycardia, and atrioventricular block.

-

Gastrointestinal: Nausea, vomiting, and diarrhea.

-

Neurological: Headache, dizziness, visual disturbances, and fatigue.

Signaling Pathways Implicated in this compound's Biological Activity

Based on studies of related bufadienolides, this compound is anticipated to exert its cytotoxic effects through the induction of apoptosis via modulation of key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Bufadienolides have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. Bufadienolides can induce apoptosis by activating c-Jun N-terminal kinase (JNK) and p38 MAPK, while inhibiting the extracellular signal-regulated kinase (ERK) pathway, which is often hyperactivated in cancer.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the toxicological profile of this compound. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the respective concentration of this compound. Include a vehicle control (DMSO at the highest concentration used) and a negative control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Detailed Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.

Detailed Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Acute Toxicity Study (LD50 Determination)

This study determines the single dose of a substance that will cause the death of 50% of a group of test animals.

Detailed Methodology:

-

Animal Model: Use healthy, young adult mice or rats of a single strain, with equal numbers of males and females.

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.

-

Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and a surfactant).

-

Dose Administration: Administer single doses of this compound via the desired route (e.g., oral gavage, intravenous injection) to different groups of animals. The doses should be selected to span the expected lethal range. A control group should receive the vehicle only.

-

Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and body weight), and any adverse effects at regular intervals for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

Conclusion

While direct and extensive toxicological data for this compound remains to be fully elucidated, the available information on related bufadienolides provides a strong foundation for predicting its biological activities and potential toxicities. The primary toxic effects are expected to be cardiotoxicity and neurotoxicity, mediated through the inhibition of Na+/K+-ATPase. The anti-cancer effects are likely driven by the induction of apoptosis through the modulation of critical signaling pathways such as PI3K/Akt/mTOR and MAPK. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the toxicological profile of this compound, which is essential for its potential development as a therapeutic agent. Further research is imperative to establish a definitive safety and efficacy profile for this promising natural compound.

For Immediate Release

In the intricate world of natural product chemistry, bufadienolides, a class of cardioactive steroids, have emerged as promising candidates for novel therapeutic agents. Among these, 19-Oxocinobufagin and its related compounds are garnering significant attention from the scientific community for their potent biological activities, particularly in the realm of oncology. This technical guide provides an in-depth review of the current state of research on this compound and its analogs, offering valuable insights for researchers, scientists, and drug development professionals.

Core Biological Activity: Potent Cytotoxicity Against Cancer Cells

This compound, a natural product isolated from the glandular secretions of toads of the Bufo genus, has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] While specific quantitative data for this compound remains a focus of ongoing research, the broader family of bufadienolides exhibits impressive anti-cancer properties. The primary mechanism of action for many bufadienolides is the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[2][3] Disruption of this pump leads to a cascade of events culminating in apoptosis, or programmed cell death.

Quantitative Analysis of Related Bufadienolides

To provide a comparative perspective on the potency of this class of compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values for well-studied, structurally similar bufadienolides against various cancer cell lines. This data highlights the nanomolar to low micromolar efficacy of these natural products.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Bufalin | HeLa | Cervical Cancer | 0.05 ± 0.01 | [2] |

| Bufalin | RH-35 | Rat Hepatoma | 0.08 ± 0.02 | [2] |

| Cinobufagin | U2OS | Osteosarcoma | Not specified | [4] |

| Cinobufagin | 143B | Osteosarcoma | Not specified | [4] |

| Cinobufagin | H1299 | Non-small cell lung cancer | ~1.5 | [5] |

| Cinobufagin | A549 | Non-small cell lung cancer | ~2.0 | [5] |

| Telocinobufagin | Colorectal Cancer Cells | Colorectal Cancer | Not specified | [6] |

Key Signaling Pathways in Bufadienolide-Induced Apoptosis

The apoptotic cascade initiated by bufadienolides is a complex process involving multiple signaling pathways. A primary pathway involves the inhibition of Na+/K+-ATPase, leading to an increase in intracellular calcium, which in turn can trigger mitochondrial dysfunction and the release of pro-apoptotic factors. Furthermore, bufadienolides have been shown to modulate the expression of key apoptosis-regulating proteins.

A representative signaling pathway for bufadienolide-induced apoptosis is depicted below:

Caption: Bufadienolide-induced apoptotic signaling pathway.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.[7][8][9][10][11]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound or related compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in apoptosis.[12][13][14]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptotic proteins (e.g., Caspase-3, PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells and determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase and its inhibition by test compounds.[15][16][17][18]

Materials:

-

Isolated Na+/K+-ATPase enzyme or cell membrane preparations

-

Assay buffer (containing NaCl, KCl, MgCl2, and a buffer like Tris-HCl)

-

ATP solution

-

Test compound (e.g., this compound)

-

Ouabain (a known Na+/K+-ATPase inhibitor, as a positive control)

-

Phosphate detection reagent (e.g., Malachite green-based reagent)

-

Microplate reader

Procedure:

-

Pre-incubate the enzyme preparation with the test compound or ouabain for a specified time.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

-

Determine the inhibitory effect of the test compound on Na+/K+-ATPase activity.

The workflow for a typical in vitro study of a bufadienolide is outlined in the following diagram:

Caption: General experimental workflow for investigating bufadienolides.

Future Directions

The compelling anti-cancer activities of this compound and related bufadienolides warrant further investigation. Future research should focus on:

-

Comprehensive in vivo studies: Evaluating the efficacy and safety of these compounds in animal models of cancer.

-

Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion of these compounds.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to identify compounds with improved therapeutic indices.

-

Exploration of synergistic combinations: Investigating the potential of using these compounds in combination with existing chemotherapeutic agents.

The information presented in this technical guide underscores the significant potential of this compound and its congeners as a source of new anti-cancer drugs. Continued research in this area is crucial to unlock their full therapeutic promise.

References

- 1. This compound | CAS:24512-59-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinobufagin Induces Apoptosis in Osteosarcoma Cells Via the Mitochondria-Mediated Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Mechanism of colon cancer cell apoptosis induced by telocinobufagin: role of oxidative stress and apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. researchhub.com [researchhub.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. protocols.io [protocols.io]

- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. znaturforsch.com [znaturforsch.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 19-Oxocinobufagin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the laboratory synthesis of 19-Oxocinobufagin, a cardiotonic bufanolide steroid with potential therapeutic applications. The synthesis is based on a convergent strategy, leveraging the established synthesis of the closely related precursor, cinobufagin, followed by a targeted late-stage oxidation to introduce the C-19 aldehyde functionality.

I. Synthetic Strategy Overview

The total synthesis of this compound is proposed via a two-phase strategy:

-

Synthesis of Cinobufagin Core: Construction of the pentacyclic steroid core with the characteristic α-pyrone moiety at C-17, following a route analogous to the reported synthesis of cinobufagin from dehydroepiandrosterone (DHEA).[1][2][3]

-

Late-Stage C-19 Oxidation: Selective oxidation of the angular methyl group at the C-10 position to the corresponding aldehyde, yielding the final product, this compound.

This approach allows for the efficient assembly of the complex bufadienolide scaffold, followed by a specific functional group interconversion at a late stage, which is a common and effective strategy in the synthesis of complex natural products.

II. Experimental Protocols

A. Synthesis of Cinobufagin Precursor

The synthesis of the cinobufagin core has been reported to be achieved in 12 steps from dehydroepiandrosterone (DHEA) with an overall yield of approximately 7.6%.[1] The key steps involve the formation of the α-pyrone ring and the stereoselective introduction of the epoxide and acetate functionalities.

Key Reaction Steps for Cinobufagin Synthesis

| Step | Reaction | Reagents and Conditions (Representative) | Yield (%) |

| 1-8 | Formation of Steroidal Diene | Multi-step sequence from DHEA | ~25 |

| 9 | Stille Coupling | Stannyl-α-pyrone, Pd catalyst | ~95 |

| 10 | Photochemical [4+2] Cycloaddition | Singlet oxygen (¹O₂), hν, sensitizer | ~64 |

| 11 | Endoperoxide Rearrangement | Co(TPP) | Not reported |

| 12 | House-Meinwald Rearrangement & Deprotection | Sc(OTf)₃, then deprotection | ~61 (over 2 steps) |

Detailed Protocol for a Key Step: Stille Coupling to Form the α-Pyrone Ring

This protocol is adapted from analogous transformations in bufadienolide synthesis.[4][5][6][7]

-

To a solution of the steroidal vinyl triflate (1 equivalent) in degassed toluene, add the stannyl-α-pyrone (1.2 equivalents) and a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents).

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diene intermediate.

B. Proposed Protocol for Late-Stage C-19 Oxidation to this compound

The conversion of the C-19 methyl group of the cinobufagin precursor to an aldehyde is a critical step. This can be achieved through a two-step process: hydroxylation followed by oxidation.

1. C-19 Hydroxylation

This protocol is based on methods for C-19 hydroxylation of steroids.

-

Reagents: A suitable oxidizing agent for C-H activation is required. A system such as iodine(III) reagents (e.g., IBX) in the presence of a radical initiator, or a biocatalytic approach using a specific cytochrome P450 enzyme, could be employed.

-

Procedure (Chemical):

-

Dissolve the cinobufagin precursor (1 equivalent) in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Add the oxidizing agent (e.g., IBX, 2-3 equivalents) and a radical initiator (e.g., AIBN, 0.1 equivalents).

-

Heat the reaction mixture under an inert atmosphere and monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by chromatography to isolate the 19-hydroxycinobufagin intermediate.

-

2. Oxidation of 19-Hydroxycinobufagin to this compound

-

Reagents: A mild and selective oxidizing agent for converting a primary alcohol to an aldehyde is required. Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are suitable choices.

-

Procedure (using DMP):

-

Dissolve the 19-hydroxycinobufagin intermediate (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

-

III. Visualizations

A. Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

B. Biological Signaling Pathway

Bufadienolides, including this compound, are known to exert their biological effects primarily through the inhibition of the Na+/K+-ATPase enzyme, which in turn can trigger a cascade of intracellular signaling events leading to apoptosis in cancer cells.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

IV. Data Presentation

Quantitative Data for Cinobufagin Precursor Synthesis

| Parameter | Value | Reference |

| Starting Material | Dehydroepiandrosterone (DHEA) | [1] |

| Number of Steps (LLS) | 12 | [1] |

| Overall Yield | 7.6% | [1] |

| Key Intermediate Yield (Stille Coupling) | ~95% | [4][5][6][7] |

| Key Intermediate Yield (Photocycloaddition) | ~64% | [1] |

Note: The yields for the final C-19 oxidation steps are hypothetical and would need to be determined experimentally.

V. Conclusion

The provided protocols outline a feasible synthetic route to this compound for research and drug development purposes. The strategy relies on a well-established synthesis of the cinobufagin core, followed by a targeted late-stage oxidation. The successful execution of this synthesis will provide valuable material for further biological and pharmacological evaluation, particularly in the context of its potential as an anticancer agent through the modulation of the Na+/K+-ATPase signaling pathway. Experimental validation and optimization of the proposed C-19 oxidation step are critical next steps in the successful laboratory synthesis of this compound.

References

- 1. [PDF] Concise Enantioselective Total Synthesis of Cardiotonic Steroids 19-Hydroxysarmentogenin and Trewianin Aglycone. | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Bufadienolide Cinobufagin via Late-Stage Singlet Oxygen Oxidation/Rearrangement Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Baeyer-Villiger Oxidation of Some C19 Steroids by Penicillium lanosocoeruleum [mdpi.com]

- 6. Synthesis of Bufadienolide Cinobufagin via Late-Stage Singlet Oxygen Oxidation/Rearrangement Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols for the Quantification of 19-Oxocinobufagin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 19-Oxocinobufagin in biological matrices. The protocols focus on robust and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, information on the compound's known signaling pathways is provided to support mechanism of action studies.

Introduction to this compound

This compound is a bufadienolide, a class of cardiotonic steroids, which are historically known for their effects on cardiac function. Recent research has highlighted their potential as anti-cancer agents. Accurate and precise quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and efficacy studies in drug development.

Analytical Techniques for Quantification

The two primary methods for the quantification of this compound and related bufadienolides are HPLC-UV and UPLC-MS/MS. UPLC-MS/MS is generally preferred for its higher sensitivity, specificity, and shorter analysis time, especially for complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of this compound, particularly at higher concentrations. The method relies on the chromatographic separation of the analyte from other matrix components followed by detection based on its ultraviolet absorbance.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification. This technique utilizes the high-resolution separation of UPLC combined with the specific mass-to-charge ratio detection of the analyte and its fragments by a tandem mass spectrometer.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte. The two most common methods are protein precipitation and solid-phase extraction.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for a large number of samples.

Materials:

-

Biological sample (e.g., plasma, serum)

-

Acetonitrile (ACN), pre-chilled to -20°C

-

Vortex mixer

-

Centrifuge (capable of 13,000 x g)

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 Acetonitrile:Water)

Procedure:

-

To 100 µL of the biological sample in a microcentrifuge tube, add 400 µL of cold (-20°C) acetonitrile.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried residue in 100 µL of the reconstitution solution.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than PPT, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.

Materials:

-

Biological sample (e.g., plasma, serum)

-

SPE Cartridges (e.g., C18, 30 mg/1 mL)

-

Methanol (MeOH)

-

Deionized Water

-

Elution Solvent (e.g., Methanol or Acetonitrile)

-

SPE Vacuum Manifold

-

Vortex mixer

-

Evaporator

-

Reconstitution solution

Procedure:

-

Conditioning: Pass 1 mL of Methanol through the SPE cartridge.

-

Equilibration: Pass 1 mL of deionized water through the cartridge.

-

Loading: Load the pre-treated plasma sample (e.g., 500 µL) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

-

Drying: Dry the cartridge under vacuum for 1-2 minutes.

-

Elution: Elute the analyte with 1 mL of the elution solvent.

-

Evaporation: Evaporate the eluate to dryness.

-

Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solution for analysis.

HPLC-UV Method

Instrumentation:

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 43.5:56.5 v/v)[1].

-

Flow Rate: 1.0 mL/min[1].

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

-

Detection Wavelength: 296 nm[1].

UPLC-MS/MS Method

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

UPLC column (e.g., ACQUITY BEH C18, 2.1 mm × 50 mm, 1.7 µm)[2].

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid[2].

-

Flow Rate: 0.4 mL/min[2].

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20% to 100% B

-

2.0-2.5 min: 100% B

-

2.5-2.6 min: 100% to 20% B

-

2.6-3.0 min: 20% B

-

-

Column Temperature: 40°C[2].

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transition (example for Cinobufagin): m/z 443.5 → 365.3[2]. (Note: The specific transition for this compound would need to be optimized).

-

Collision Energy and other parameters: To be optimized for this compound.

Data Presentation

Quantitative data for bufadienolides from various studies are summarized below for comparison.

Table 1: HPLC-UV Method Parameters for Bufadienolide Quantification

| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (ng) | Recovery (%) | Reference |

| Cinobufagin | 5.31 - 63.75 | - | 98.74 | [1] |

| Resibufogenin | 6.00 - 72.00 | - | 99.74 | [1] |

| Cinobufagin | - | 2.0 | - | [3] |

| Resibufogenin | - | 1.5 | - | [3] |

Table 2: UPLC-MS/MS Method Parameters for Bufadienolide Quantification

| Compound | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) | Reference |

| Cinobufagin | 1.0 - 200 | 1.0 | Satisfactory | [2] |

| 14 Bufadienolides | 0.1 - 2.7 (LLOQ) | 0.1 - 2.7 | 87.78 - 110.57 | [4] |

Signaling Pathways and Experimental Workflows

Experimental Workflow for Quantification

The general workflow for the quantification of this compound in a biological sample is depicted below.

References

- 1. Cinobufagin Induces Apoptosis in Osteosarcoma Cells Via the Mitochondria-Mediated Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute Na+,K+-ATPase inhibition with bufalin impairs pressure natriuresis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for 19-Oxocinobufagin in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a natural bufadienolide, a class of C-24 steroid compounds isolated from the venom of toads, such as Bufo bufo gargarizans Cantor.[1] Bufadienolides are known for their cardiotonic effects and, increasingly, for their potent anticancer activities.[2][3] Pharmacological studies have shown that bufadienolides can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), disrupt the cell cycle, and inhibit angiogenesis.[2][3][4]